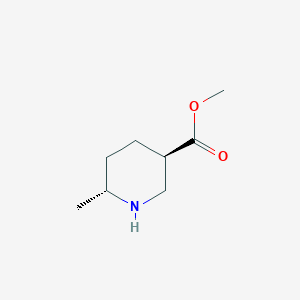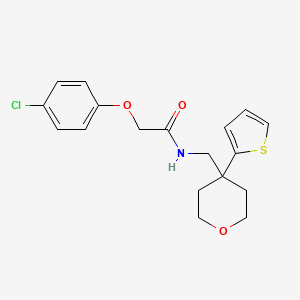
1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a synthetic organic compound that features a complex molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone typically involves multi-step organic reactions. The process may include:
Formation of the piperidine ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the fluoropyrimidine moiety: This step involves the nucleophilic substitution reaction where the fluoropyrimidine group is attached to the piperidine ring.
Attachment of the ethanone group: The ethanone group is introduced through acylation reactions, often using reagents like acyl chlorides or anhydrides.
Thioether formation: The isopropylthio group is incorporated via a substitution reaction, typically using thiols and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Batch or continuous flow reactors: To control reaction conditions precisely.
Catalysts and solvents: Selection of suitable catalysts and solvents to enhance reaction rates and selectivity.
Purification techniques: Use of chromatography, crystallization, or distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoropyrimidine and isopropylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, thiols, and appropriate bases or acids.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohols.
Substitution products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific biological pathways.
Biology: Studying its effects on cellular processes and potential as a biochemical tool.
Industry: Use in the synthesis of advanced materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it may involve:
Binding to receptors or enzymes: Modulating their activity.
Interfering with cellular pathways: Affecting signal transduction or metabolic processes.
Molecular targets: Specific proteins, nucleic acids, or other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **1-(3-(Pyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-(methylthio)phenyl)ethanone
- **1-(3-(Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-(ethylthio)phenyl)ethanone
Uniqueness
1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is unique due to the presence of the fluoropyrimidine moiety, which can enhance its biological activity and stability. The isopropylthio group may also impart specific chemical properties that differentiate it from similar compounds.
Propriétés
IUPAC Name |
1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2S/c1-14(2)27-18-7-5-15(6-8-18)10-19(25)24-9-3-4-17(13-24)26-20-22-11-16(21)12-23-20/h5-8,11-12,14,17H,3-4,9-10,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIMEEIGFDVRQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2391303.png)

![2,3-dimethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B2391306.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2391310.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2391311.png)

![(E)-4-(Dimethylamino)-N-[(3-methyl-4-phenylphenyl)methyl]but-2-enamide](/img/structure/B2391316.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2391317.png)


![Benzyl 5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2391322.png)


